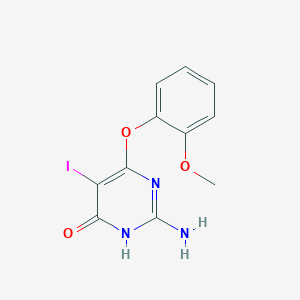![molecular formula C19H22N2O3 B6003050 N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are signaling molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 and MAPKs, as well as the reduction of inflammation and pain. N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have an effect on the expression of certain genes that are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is its specificity for COX-2, which makes it a potential candidate for the treatment of conditions that are associated with COX-2-mediated inflammation, such as arthritis and cancer. However, one of the limitations of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for the study of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cancer and other diseases, and the exploration of its role in protein-protein interactions and material science. In addition, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis method for N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide involves a multi-step process that includes the reaction of 4-aminophenylacetic acid with phenoxyacetyl chloride to form 4-(phenoxyacetyl)aminophenylacetic acid. This compound is then reacted with N,N-dimethyl-3-bromopropionamide in the presence of a base to form N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide.
Applications De Recherche Scientifique
N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions. In biochemistry, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been used as a tool to study protein-protein interactions and the role of specific amino acids in protein structure and function. In material science, N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)19(23)13-10-15-8-11-16(12-9-15)20-18(22)14-24-17-6-4-3-5-7-17/h3-9,11-12H,10,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHWIBBQITXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6002973.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)

![methyl 1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6002996.png)
![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6003012.png)
![1-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]-N-hydroxy-1-(4-nitro-1,2,5-oxadiazol-3-yl)methanimine](/img/structure/B6003023.png)
![2,3-dimethyl-1-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6003025.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003028.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6003048.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)
